molecular formula C9H18O4 B077738 Ethyl 3,3-diethoxypropionate CAS No. 10601-80-6

Ethyl 3,3-diethoxypropionate

Cat. No. B077738
CAS RN: 10601-80-6
M. Wt: 190.24 g/mol
InChI Key: SIALOQYKFQEKOG-UHFFFAOYSA-N
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Description

Ethyl 3,3-diethoxypropionate (EDP) is a synthetic ester compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

  • Synthesis of Heterocycles : Lee and Kohn (1990) demonstrated the use of ethyl 3,3-diethoxypropionate for synthesizing functionalized 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides, a novel class of heterocycles (Lee & Kohn, 1990).

  • Preparation and Properties : Tietze and Geissler (2001) provide comprehensive data on the preparation, properties, and applications of this compound in the synthesis of heterocycles and other organic compounds (Tietze & Geissler, 2001).

  • Synthesis of Quinoline Esters : Venkatesan et al. (2010) described a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters using this compound (Venkatesan et al., 2010).

  • Cyclodimerization and Cyclotrimerization : Maeda, Obora, and Ishii (2009) found that this compound undergoes cyclodimerization and cyclotrimerization in the presence of Lewis acids (Maeda, Obora, & Ishii, 2009).

  • Acetalization of Alkenes : Kishi, Sakaguchi, and Ishii (2000) reported the acetalization of alkenes like ethyl acrylate and acrylonitrile with alcohols using this compound (Kishi, Sakaguchi, & Ishii, 2000).

  • Synthesis of Prostaglandin Precursors : Weiguny and Schäfer (1994) used this compound in the synthesis of advanced prostaglandin precursors (Weiguny & Schäfer, 1994).

  • Synthesis of Dihydropyridines : Sueki et al. (2011) demonstrated the synthesis of dihydropyridines using this compound (Sueki et al., 2011).

  • Preparation of Cyclopropanol Derivatives : Kozyrkov et al. (2000) described the preparation of cyclopropanol derivatives using this compound (Kozyrkov et al., 2000).

  • Isoprenoid Aldehyde Derivatives : Mineeva and Kulinkovich (2009) used this compound in the synthesis of isoprenoid aldehyde derivatives (Mineeva & Kulinkovich, 2009).

  • Antibacterial Quinoline Derivatives : Prasad et al. (2017) synthesized antibacterial 2-substituted quinolines using this compound (Prasad et al., 2017).

Safety and Hazards

Ethyl 3,3-diethoxypropionate is a combustible liquid . It should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated . Vapors may form explosive mixtures with air .

Mechanism of Action

Target of Action

Ethyl 3,3-diethoxypropionate is a chemical compound with the formula C9H18O4 It is known to participate in the synthesis of dihydropyridines (dhps) .

Mode of Action

It is known to participate in the Ytterbium (III) triflate (Yb(OTf)3) catalyzed synthesis of DHPs . DHPs are a class of compounds that have various biological activities, including acting as calcium channel blockers.

Biochemical Pathways

Given its role in the synthesis of dhps , it can be inferred that it may influence calcium signaling pathways, as DHPs are known to interact with these pathways.

Result of Action

Considering its role in the synthesis of dhps , it can be inferred that its action may result in the production of these compounds, which have various biological activities.

properties

IUPAC Name

ethyl 3,3-diethoxypropanoate
Source PubChem
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InChI

InChI=1S/C9H18O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALOQYKFQEKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70147476
Record name Ethyl 3,3-diethoxypropionate
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Molecular Weight

190.24 g/mol
Source PubChem
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CAS RN

10601-80-6
Record name Propanoic acid, 3,3-diethoxy-, ethyl ester
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Record name Ethyl 3,3-diethoxypropionate
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Record name Ethyl 3,3-diethoxypropionate
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Record name Ethyl 3,3-diethoxypropionate
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Synthesis routes and methods

Procedure details

A complicated synthesis of β-ethoxyacrylonitrile (I) by a plurality of steps has been described, which entails the tranposition of the sodium salt of β-hydroxyacrylic acid ethyl ester with ethanol in the presence of HCl to form β,β-diethoxypropionic acid ethyl ester, the preparation of the amide by reaction with ammonia, and further dehydration with phosphorus pentoxide, β-ethoxyacrylonitrile (I) being formed as a by-product (S. M. McElvain and R. L. Clark, J. Amer. Chem. Soc., 69, (1947) 2657).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 3,3-diethoxypropionate in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly as a stable, protected form of the reactive 3-oxopropanoate. [] This characteristic enables its use in various synthetic transformations, such as the construction of heterocycles and the Pictet–Spengler reaction. []

Q2: How is this compound utilized in the synthesis of coumarins?

A2: this compound serves as a crucial starting material in the synthesis of coumarins via the Pechmann condensation. It reacts with phenol derivatives in the presence of a catalyst, like Wells–Dawson heteropolyacid (H6P2W18O62), under solvent-free conditions to yield coumarins. [] This method offers a novel, cost-effective, and safer approach for coumarin synthesis. []

Q3: Can this compound participate in multicomponent reactions?

A3: Yes, this compound has been successfully employed in multicomponent reactions for synthesizing various heterocycles. For instance, it reacts with aniline and aldehydes in a three-component reaction to produce 2-substituted quinolines. [, ] This reaction can be carried out in water using catalysts like montmorillonite K-10 [] or SnCl2·2H2O under ultrasound irradiation. []

Q4: What is the role of Lewis acids in reactions involving this compound?

A4: Lewis acids can catalyze the cyclodimerization and cyclotrimerization of this compound, leading to the formation of coumalates and 1,3,5-trisubstituted benzenes, respectively. [] The selectivity of the reaction towards either product is influenced by the choice of Lewis acid. For example, FeCl3 favors coumalate formation, while GdCl3 promotes the production of 1,3,5-trisubstituted benzenes. []

Q5: How can this compound be synthesized from ethyl acrylate?

A5: this compound can be synthesized through the acetalization of ethyl acrylate with ethanol. This reaction proceeds efficiently in the presence of a palladium catalyst (Pd(OAc)2) supported on activated carbon, combined with a molybdovanadophosphate co-catalyst, under a dioxygen atmosphere. []

Q6: What are the key spectroscopic properties of 5,6-dihydro-2H-1,2,6-thiadiazine 1,1-dioxides derived from this compound?

A6: While the provided research abstract [] mentions reporting key spectral properties for this class of compounds, it does not elaborate on specific details. Further investigation into the full research article is required to obtain the spectroscopic data.

Q7: Are there any green chemistry approaches involving this compound?

A7: Yes, several research papers highlight green chemistry approaches utilizing this compound. For example:

  • The synthesis of 2-substituted quinolines using montmorillonite K-10 as a catalyst in water demonstrates a greener alternative to conventional methods. []
  • The use of SnCl2·2H2O as a precatalyst under ultrasound irradiation in water for the synthesis of 2-substituted quinolines offers another environmentally friendly route. []
  • Indion 860, a readily available and reusable catalyst, mediates the multicomponent reaction of anilines, aldehydes, and this compound in PEG-400, a green solvent, to synthesize 2,6-unsubstituted dihydropyridines. []

Q8: What is a notable application of this compound in prostaglandin synthesis?

A8: this compound plays a key role in a novel synthesis of prostaglandin precursors. It is used to generate (1′R,4′S,3R/S)-3-(cis-4-acetoxycyclopent-2-enyl oxy)-3-ethoxypropionic acid, a key intermediate in the synthesis. This is achieved either through a transacetalization reaction with (1R, 4S)-4-acetoxy-1-hydroxy-2-cyclopentene or through a bromoalkoxidation reaction with 3-ethoxyacrylates followed by electrochemical reduction. []

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